molecular formula C22H42NO4 B129995 10-Doxylstearic acid CAS No. 50613-98-4

10-Doxylstearic acid

Cat. No. B129995
CAS RN: 50613-98-4
M. Wt: 384.6 g/mol
InChI Key: DFHFGMNGBOGGPV-UHFFFAOYSA-N
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Description

10-Doxylstearic acid is a spin-labeled fatty acid . It is also known as 2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-3-oxazolidinyloxy . The reduction of doxylstearates takes place at the level of the ubiquinone in the respiratory chain in mitochondria in these cells .


Synthesis Analysis

The synthesis of 10-Doxylstearic acid involves a multi-step reaction with two steps . The first step involves p-toluenesulfonic acid monohydrate and toluene, which is heated for 216 hours. The second step involves 16.3 percent 3-chloroperoxybenzoic acid and diethyl ether, which is cooled for 14 hours. The final step involves NaOH and dioxane, which is heated at 60 °C for 24 hours .


Molecular Structure Analysis

The empirical formula of 10-Doxylstearic acid is C22H43NO4 . The molecular weight is 385.58 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for Stearic acid, which is a related compound, indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

Relevant Papers

Several papers have been published on the topic of 10-Doxylstearic acid and its effects on the structure and dynamics of model bilayers in water . These papers provide more detailed information on the subject.

properties

InChI

InChI=1S/C22H42NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHFGMNGBOGGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964853
Record name [2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Doxylstearic acid

CAS RN

50613-98-4
Record name 10-Doxylstearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050613984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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